NPG Glycol-d4

Description

Significance of Isotopic Labeling in Chemical Research and Development

Isotopic labeling is a technique that involves the incorporation of isotopes into molecules to trace and study various biological and chemical processes. studysmarter.co.uk This method allows researchers to track the behavior of a molecule within a system, providing a deeper understanding of mechanisms at a molecular level. studysmarter.co.uk Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be used in a variety of applications, including the analysis of drug metabolites, investigation of reaction kinetics, and the development of sensitive analytical techniques. symeres.com The ability to distinguish labeled molecules from their unlabeled counterparts using methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is fundamental to its utility. musechem.com

Deuterium as a Stable Isotope: Fundamental Principles and Research Utility

Deuterium (D or ²H) is a stable, non-radioactive isotope of hydrogen that contains one proton and one neutron in its nucleus, making it approximately twice as heavy as protium (B1232500) (¹H). mext.go.jpiaea.org This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. mext.go.jp This key difference is the basis for the kinetic isotope effect (KIE), where the rate of a chemical reaction can be significantly slower if a C-H bond cleavage is involved in the rate-determining step. mext.go.jp This effect is a cornerstone of mechanistic studies in chemistry, allowing researchers to probe reaction pathways. symeres.comthalesnano.com Furthermore, the unique nuclear properties of deuterium make it highly valuable in NMR spectroscopy and mass spectrometry. thalesnano.com

Role of Deuteration in Advancing Fundamental Chemical Understanding and Methodologies

The use of deuterated compounds has significantly advanced fundamental chemical understanding and analytical methodologies. In reaction mechanism studies, selective deuteration helps to identify which C-H bonds are broken during a reaction. thalesnano.com In analytical chemistry, deuterated compounds are widely used as internal standards in mass spectrometry. thalesnano.com Because they have nearly identical chemical properties and retention times to the non-deuterated analyte but a different mass, they can be used to improve the accuracy and reliability of quantitative measurements. thalesnano.com Deuteration is also crucial in NMR spectroscopy for simplifying complex spectra and for determining molecular structures. thalesnano.com The development of deuterated drugs has also emerged as a significant field, as the altered metabolic rates of these compounds can lead to improved pharmacokinetic properties. mext.go.jprsc.org

Structure

3D Structure

Properties

Molecular Formula |

C5H12O2 |

|---|---|

Molecular Weight |

108.17 g/mol |

IUPAC Name |

1,1,3,3-tetradeuterio-2,2-dimethylpropane-1,3-diol |

InChI |

InChI=1S/C5H12O2/c1-5(2,3-6)4-7/h6-7H,3-4H2,1-2H3/i3D2,4D2 |

InChI Key |

SLCVBVWXLSEKPL-KHORGVISSA-N |

Isomeric SMILES |

[2H]C([2H])(C(C)(C)C([2H])([2H])O)O |

Canonical SMILES |

CC(C)(CO)CO |

Origin of Product |

United States |

Npg Glycol D4: a Comprehensive Overview

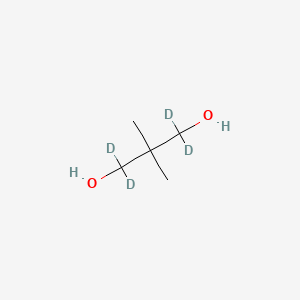

Chemical Structure and Properties of this compound

The chemical structure of this compound is based on the neopentyl glycol backbone, which is 2,2-dimethylpropane-1,3-diol. gantrade.com In this compound, four of the hydrogen atoms are replaced with deuterium atoms. The molecular formula of this compound is C₅D₄H₈O₂. vulcanchem.com This substitution increases the molecular weight from approximately 104.15 g/mol for standard neopentyl glycol to about 108.19 g/mol for the d4 variant. vulcanchem.com The deuteration subtly alters the thermodynamic properties of the molecule due to the stronger C-D bonds. vulcanchem.com

Table 1: Physicochemical Properties of Neopentyl Glycol and this compound

| Property | Neopentyl Glycol (NPG) | This compound |

| Molecular Formula | C₅H₁₂O₂ | C₅D₄H₈O₂ vulcanchem.com |

| Molecular Weight | 104.15 g/mol vulcanchem.com | ~108.19 g/mol vulcanchem.com |

| Melting Point | 127 °C gantrade.com | Not explicitly available, but expected to be similar to NPG. |

| Density (at 25°C) | 0.969 g/cc jiuanchemical.com | Not explicitly available, but expected to be slightly higher than NPG. |

| Solubility | Soluble in water, benzene, chloroform, ethanol (B145695), and diethyl ether. kipchemicals.com | Expected to have similar solubility to NPG. |

Synthesis and Labeling of this compound

The synthesis of neopentyl glycol itself typically involves the crossed aldol (B89426) condensation of isobutyraldehyde (B47883) with formaldehyde (B43269) to produce hydroxypivaldehyde, which is then hydrogenated to form NPG. mdpi.com The deuteration to produce this compound can be achieved through various methods. One common approach is catalytic exchange reactions where neopentyl glycol is treated with a deuterium source like D₂O under specific conditions. vulcanchem.com Another method involves the reductive deuteration of a suitable precursor, such as 2,2-dimethylpropanedioic acid, using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) to yield this compound with high isotopic purity. vulcanchem.com Achieving high levels of deuteration without isotopic scrambling can be challenging and often requires careful purification and analysis by techniques like mass spectrometry and ²H NMR to verify the isotopic purity. vulcanchem.com

Spectroscopic and Advanced Analytical Applications of Npg Glycol D4

Mass Spectrometry (MS) Applications in Deuterated Systems Analysis

The distinct mass of NPG Glycol-d4 makes it an invaluable asset in mass spectrometry, particularly for quantitative and structural analysis.

Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample. The ratio of the analyte to the isotopically labeled standard is then measured by mass spectrometry. This method is highly accurate because the labeled standard behaves almost identically to the analyte during sample preparation and analysis, correcting for losses that may occur.

Deuterated compounds like this compound are frequently used as internal standards in IDMS. For instance, in the analysis of various glycols in different matrices, deuterated analogs such as ethylene-d4 (B1596295) glycol and diethylene-d8 glycol are employed to ensure accuracy and precision. tandfonline.com The use of a deuterated internal standard helps to compensate for variability introduced during sample preparation steps like derivatization and drying. tandfonline.com

This compound as an Internal Standard in High-Accuracy Quantification

This compound is an ideal internal standard for the quantification of its non-deuterated counterpart, Neopentyl Glycol, and other similar analytes. When added to a sample, it co-elutes with the analyte in chromatographic separations and provides a distinct mass signal in the mass spectrometer. This allows for precise ratiometric quantification, minimizing errors from injection volume variations and matrix effects.

The use of deuterated internal standards is a well-established practice for achieving high accuracy in quantitative analysis. For example, in the determination of furan (B31954) in food, d4-furan is used as an internal standard in headspace-gas chromatography-mass spectrometry (HS-GC-MS) methods. researchgate.net Similarly, in the analysis of construction materials for volatile organic compounds, toluene-d8 (B116792) is used to correct for the recovery of analytes. polygood.com This principle is directly applicable to using this compound for the quantification of Neopentyl Glycol in various samples, such as those from food contact materials or environmental testing. fxcsxb.com

Table 1: Application of Deuterated Internal Standards in Quantitative Analysis

| Analyte | Deuterated Internal Standard | Analytical Technique | Matrix |

|---|---|---|---|

| Ethylene (B1197577) Glycol, Diethylene Glycol, Triethylene Glycol | Ethylene-d4 glycol, Diethylene-d8 glycol, Triethylene-d4 glycol | GC-MS | Serum, Plasma, Urine |

| Furan | d4-Furan | HS-GC-MS | Food |

| Volatile Organic Compounds | Toluene-d8 | GC-MS | Construction Materials |

| Neopentyl Glycol | This compound | LC-MS/MS | Food Contact Materials |

High-Resolution Mass Spectrometry for Structural Characterization

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of molecules and for structural elucidation. In the context of deuterated compounds, HRMS can confirm the number and location of deuterium (B1214612) atoms in a molecule.

For this compound, HRMS can be used to verify its isotopic purity and confirm the success of deuteration synthesis. vulcanchem.com The mass difference between NPG Glycol (C5H12O2, molecular weight ~104.15 g/mol ) and this compound (C5H8D4O2, molecular weight ~108.17 g/mol ) is easily resolved by HRMS. vulcanchem.comnist.gov This technique is also instrumental in the structural characterization of complex molecules, such as gallate ester oils derived from neopentyl glycol esters, where HRMS is used alongside NMR to identify the structures. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations Utilizing this compound

This compound plays a significant role in NMR spectroscopy, where the substitution of protons with deuterium atoms provides unique advantages for structural and dynamic studies.

Deuterium Isotope Effects on Chemical Shifts for Structural Elucidation

The replacement of a proton with a deuterium atom can cause small but measurable changes in the chemical shifts of nearby carbon-13 nuclei, known as deuterium isotope effects on chemical shifts (DHIECS). nih.gov These effects can provide valuable structural information. While direct studies on this compound are not extensively detailed in the provided results, the principles of DHIECS are well-documented. nih.govismar.org

For instance, studies on deuterated glucose pentaacetate have shown that the magnitude of the isotope effect correlates with C-H bond lengths, offering insights into molecular conformation. nih.gov Similar principles would apply to this compound, where analyzing the 13C NMR spectrum and comparing it to the non-deuterated analog could help in assigning signals and understanding the local electronic environment.

Probing Molecular Conformation and Dynamics in Deuterated Media

Deuterated solvents are widely used in NMR spectroscopy to avoid large solvent signals that would otherwise obscure the signals of the analyte. Similarly, using a deuterated version of a molecule like NPG Glycol can help in studying the conformation and dynamics of systems where it is a component.

In polymer chemistry, for example, using a deuterated diol like this compound in the synthesis of polyesters would allow for ¹H NMR studies of the polymer's dynamics without interference from the diol's proton signals. vulcanchem.com This "silent" background is crucial for observing subtle changes in the polymer chain's conformation or mobility. Furthermore, molecular dynamics simulations, a computational method used to study the physical movements of atoms and molecules, have been employed to investigate the gating mechanism of mechanosensitive channels in a lipid bilayer, demonstrating the power of probing molecular dynamics. researchgate.net While not directly involving this compound, this highlights the types of dynamic investigations that are possible.

NMR-based Mechanistic Studies in Deuterated Solvents

In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are indispensable for studying reaction mechanisms and molecular structures. carlroth.com this compound, when used as a component in a reaction mixture dissolved in a standard deuterated solvent, can provide a "silent" background in ¹H NMR studies. vulcanchem.com This allows for the unambiguous observation of proton signals from other reactants, intermediates, and products without the complication of overlapping signals from the glycol itself. vulcanchem.com

This approach is particularly beneficial in polymer chemistry for investigating the dynamics of polyesters, where the absence of diol peaks from this compound simplifies the spectra. vulcanchem.com Mechanistic investigations of complex chemical transformations, such as photocatalytic reactions, heavily rely on NMR to identify transient diamagnetic intermediates. uni-regensburg.de While direct studies explicitly detailing the use of this compound in mechanistic elucidation are not prevalent in the search results, the principles of using deuterated molecules to simplify complex spectra are well-established. For instance, in studies of organosilicon compounds, specialized NMR pulse sequences can be employed in non-deuterated or partially deuterated solvent systems to extract detailed structural information, highlighting the versatility of isotopic labeling in NMR. researchgate.net The use of deuterated compounds allows researchers to focus on specific parts of a molecule or reaction, a principle that is directly applicable to the use of this compound.

Neutron Scattering Techniques for Deuterated Material Characterization

Neutron scattering techniques are exceptionally powerful for characterizing the structure and dynamics of materials, particularly soft matter and hydrogen-containing systems. The significant difference in the neutron scattering lengths of hydrogen and its isotope deuterium is the cornerstone of contrast variation methods, allowing researchers to selectively highlight or mask different components within a complex system. iucr.org

Inelastic Neutron Scattering (INS) for Molecular Dynamics and Hydrogen Bonding Studies

Inelastic Neutron Scattering (INS) is a powerful technique for probing the vibrational and rotational dynamics of molecules, particularly the motions of hydrogen atoms. researchgate.net By deuterating specific sites in a molecule, such as in this compound, researchers can systematically study the impact on molecular motions and hydrogen bonding.

Recent studies on neopentyl glycol (NPG) using quasielastic neutron scattering (QENS), a technique closely related to INS, have provided deep insights into the molecular dynamics associated with its solid-solid phase transition. arxiv.orgarxiv.org These studies directly observed the liberation of hydroxyl rotational modes and the disruption of the hydrogen bond network during the phase transition. arxiv.orgarxiv.org The use of deuterated NPG derivatives in such experiments can help to distinguish between different motional modes, such as the reorientation of the entire molecule versus the rotation of the hydroxymethyl groups. arxiv.org

INS is particularly sensitive to hydrogen bonding. mdpi.com The substitution of hydrogen with deuterium alters the vibrational frequencies associated with hydrogen bonds, providing a clear signature in the INS spectrum. By comparing the INS spectra of protiated NPG and this compound, the specific vibrational modes associated with the hydroxyl groups and their involvement in the hydrogen-bonding network can be unambiguously identified. This approach has been used to study hydrogen bonding in other systems, such as deep eutectic solvents. researchgate.net

| System | Technique | Key Findings | Reference |

|---|---|---|---|

| Neopentyl Glycol (NPG) | QENS | Direct observation of hydroxyl rotational modes and unlocking of the hydrogen bond network during phase transition. | arxiv.orgarxiv.org |

| Reline (Deep Eutectic Solvent) | INS and DFT | Elucidation of intermolecular interactions and vibrational modes. | researchgate.net |

| Propylene Glycol | Raman Spectroscopy and Neutron Scattering | Characterization of the 3D hydrogen-bonding network. | researchgate.net |

Mechanistic Investigations Utilizing Npg Glycol D4

Kinetic Isotope Effect (KIE) Studies for Elucidating Reaction Pathwaysumich.edu

The Kinetic Isotope Effect (KIE) is a primary tool in physical organic chemistry for determining reaction mechanisms. It compares the rate of a reaction using a compound with that of its isotopically substituted counterpart. The magnitude of the KIE can provide strong evidence for whether a specific bond to the isotope is broken or formed in the rate-determining step of a reaction.

The C-D bond is fundamentally stronger and has a lower zero-point energy than a C-H bond. Consequently, reactions that involve the cleavage of a C-D bond in the rate-limiting step will proceed more slowly than the equivalent C-H bond cleavage. This phenomenon, known as a primary kinetic isotope effect, typically results in a kH/kD ratio significantly greater than 1. escholarship.orgresearchgate.net

While specific KIE studies detailing the use of NPG Glycol-d4 are not extensively documented in current literature, its structure is ideal for such investigations. vulcanchem.com For instance, in oxidation or dehydrogenation reactions involving the hydroxyl-bearing carbons of NPG, substituting the hydrogen atoms on these carbons with deuterium (B1214612) (to form a specifically labeled this compound) would allow researchers to determine if C-H bond cleavage is the kinetically significant step. A large KIE would confirm its involvement, whereas a KIE near unity (kH/kD ≈ 1) would suggest that C-H bond breaking occurs in a fast step after the rate-determining step or not at all.

Table 1: Illustrative Interpretation of Kinetic Isotope Effect (KIE) Values

| Observed kH/kD Value | General Interpretation | Implication for a Hypothetical Reaction with this compound |

|---|---|---|

| ~1 | No primary KIE. | C-H bond at the labeled position is not broken in the rate-determining step. |

| 2-8 | Primary KIE. | C-H bond at the labeled position is broken in the rate-determining step. |

| >10 | Significant Primary KIE. | Often suggests quantum mechanical tunneling of hydrogen in the transition state. |

This table provides a generalized interpretation of KIE values to illustrate the principles of the method.

This compound is a valuable substrate for studying catalytic hydrogen/deuterium (H/D) exchange reactions, which are fundamental in understanding the activation of C-H bonds by metal catalysts. In early studies with platinum(II) catalysts, the observation of multiple H/D exchanges occurring once a hydrocarbon entered the metal's coordination sphere pointed to the existence of a reversible metal-hydrocarbon complex intermediate before C-H bond cleavage. uwindsor.ca

By using this compound, where the hydroxyl protons or methylene (B1212753) protons are deuterated, researchers can monitor the exchange of deuterium with protium (B1232500) from the solvent or other reagents. For example, in studies involving iridium-based catalysts, rapid H/D exchange has been observed when using deuterated solvents like methanol-d4, providing insight into catalyst activation and substrate binding. rsc.org The rate and pattern of this exchange in this compound can reveal the relative reactivity of different C-H/O-H positions, the reversibility of bond activation steps, and the nature of the active catalytic species. acs.org

Analysis of C-H/C-D Bond Cleavage and Formation in Reaction Kinetics

Deuterium Solvent Isotope Effects on Chemical Equilibria and Reactivity

When a deuterated compound like this compound is used as a solvent, it can influence the rates and equilibrium positions of reactions—a phenomenon known as the solvent isotope effect (SIE). These effects arise from differences in the properties of O-H versus O-D bonds, particularly in terms of zero-point energy and hydrogen/deuterium bonding strength. chem-station.com

A well-documented example of a deuterium SIE is its effect on the acidity of organic compounds. Most organic and inorganic acids are weaker in deuterium oxide (D₂O) compared to water (H₂O), with pKa values often increasing by about half a unit. nih.gov This is because the O-D bond in the deuterated hydronium ion (D₃O⁺) is more stable relative to the O-D bond in D₂O than the corresponding H₃O⁺ bond is to the O-H bond in H₂O.

Table 2: Typical Fractionation Factors (φ) for Protic Sites Relative to H₂O

| Functional Group | Fractionation Factor (φ) | Interpretation |

|---|---|---|

| R-OH (Alcohol) | 1.0 | Prefers H and D about equally compared to water. |

| R-COOH (Carboxylic Acid) | 0.96 | Slightly prefers H over D. |

| R-SH (Thiol) | 0.4-0.5 | Strongly prefers H over D. |

Data sourced from general solvent isotope effect literature. chem-station.com The fractionation factor φ is the equilibrium constant for the distribution of D between a specific site (e.g., R-OH) and the solvent (water). It is used to predict the magnitude of solvent isotope effects on chemical equilibria. chem-station.com

Isotopic Tracing and Labeling for Unraveling Complex Chemical Transformations

Isotopic labeling is a definitive method for tracing the path of atoms through complex reaction sequences. The deuterium atoms in this compound serve as a stable, non-radioactive label that can be tracked using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The stability of the C-D bond ensures that the label is not easily lost or scrambled under most physiological or synthetic conditions, making it a reliable tracer. vulcanchem.comresearchgate.net

In a multi-step synthesis or a biochemical pathway, using this compound as a starting material allows chemists to determine the ultimate fate of the neopentyl glycol backbone. For instance, in nickel-catalyzed reactions of homoallylic alcohols, deuterium labeling was used to distinguish between several potential mechanistic pathways by observing the final position of the deuterium atoms in the products. rsc.org Similarly, if this compound were incorporated into a polymer or a complex molecule, analysis of the final product and any byproducts could reveal whether the original NPG structure remained intact or underwent rearrangement or degradation. This approach is invaluable for verifying proposed reaction mechanisms and identifying unexpected chemical transformations. umich.edu

Computational and Theoretical Studies Involving Deuterated Glycols

Quantum Mechanical Approaches to Deuterium (B1214612) Effects

Quantum mechanical (QM) methods are essential for accurately describing the behavior of deuterated molecules, as the differences between hydrogen and deuterium are fundamentally quantum phenomena. nih.gov These approaches can elucidate how the increased mass of deuterium alters the electronic structure and energy landscape of a molecule. researchgate.net Evidence from studies on various enzyme reactions, including those involving model reactions with deuterated ethylene (B1197577) glycol, supports the role of quantum mechanical tunneling of hydrogen and deuterium, a phenomenon that cannot be explained by classical mechanics. nih.govnih.gov

Density Functional Theory (DFT) has emerged as a robust and widely used method for studying deuterated systems due to its balance of computational cost and accuracy. mdpi.com DFT calculations are instrumental in predicting the structural and energetic consequences of deuteration. For instance, in studies of deuterated polyethylene (B3416737) glycol (PEG) derivatives, DFT has been used to elucidate reaction mechanisms by calculating the reaction barriers for the formation of radical intermediates. chemrxiv.orgnih.govosaka-u.ac.jp These calculations have shown that the efficiency of deuteration at specific C-H bonds is strongly influenced by the electronic effects of neighboring substituents, a finding supported by calculated bond dissociation energies (BDEs). osaka-u.ac.jpresearchgate.net

DFT can also be used to model changes in thermodynamic properties. Calculations on various organic acids have demonstrated that DFT, combined with continuum solvation models like PCM (Polarizable Continuum Model), can accurately predict the differences in acid dissociation constants (pKa) between H₂O and D₂O. nih.govresearchgate.net For example, the B3LYP-PCM/6-311++G(d,p) level of theory has yielded excellent agreement with experimental values for deuterium isotope effects on pKa. researchgate.net The development of advanced dispersion corrections, such as the D4 model, further enhances the accuracy of DFT calculations for non-covalent interactions, which are crucial in condensed-phase systems. nih.govresearchgate.net

Table 1: DFT-Calculated Bond Dissociation Energies (BDEs) for C-H Bonds in a PEG Derivative This table illustrates how DFT calculations can reveal differences in bond strength at various positions within a molecule, explaining differential deuteration efficiencies.

| Position in Molecule (linked to) | Calculated BDE (kcal/mol) |

| Benzyloxy (BzO) moiety | 105.9 |

| tert-Butoxy (tBuO) moiety | 99.0 |

| Data sourced from a DFT study on a substituted triethylene glycol derivative. osaka-u.ac.jp |

The primary effect of substituting hydrogen with deuterium is the strengthening of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is a direct consequence of the lower zero-point energy (ZPE) of the C-D bond's vibrational ground state. rsc.org Computational models are critical for quantifying these properties. The vibrational frequency of a C-D stretch appears around 2100 cm⁻¹ in infrared spectra, a region that is typically free from other protein absorptions, making it an excellent spectroscopic probe. nih.gov

Computational studies can correlate the observed C-D absorption frequency with the local electrostatic environment. nih.gov For example, DFT calculations on model systems have been used to understand frequency shifts upon changes in the electronic state of a molecule, revealing that changes in both molecular geometry and the occupation of antibonding orbitals contribute to the observed shifts. escholarship.org These modeling efforts confirm that C-D bonds are sensitive probes of their local environment, laying the groundwork for characterizing electrostatics and dynamics in complex systems like proteins. nih.gov

Density Functional Theory (DFT) Calculations for Deuterated Systems

Theoretical Models for Computing Deuterium Isotope Effects

Theoretical models are crucial for calculating and understanding the origins of deuterium isotope effects, such as kinetic isotope effects (KIEs), where a deuterated molecule reacts at a different rate than its protiated counterpart. Transition State Theory (TST) is a common framework used to predict KIEs. mdpi.com Within TST, the KIE is calculated based on the vibrational frequencies of the reactants and the transition state, which can be obtained from electronic structure calculations. mdpi.com

Model 1 (Intrinsic Effect) : This model considers only the isotope exchange at the acidic site of the solute, replacing the titratable proton with a deuteron (B1233211). The dominant factor here is the difference in zero-point energy between the two isotopologues. nih.govnih.gov

Model 2 (Medium Effect) : This model accounts for the change in free energy when the solvent is switched from H₂O to D₂O, affecting the solute-solvent hydrogen bonding complexes. nih.govnih.gov

Studies have shown that while the intrinsic effect provides a reasonable average, including the medium effect is necessary to reproduce the linear relationship observed experimentally between the change in pKa and the original pKa in H₂O. nih.govnih.gov These calculations highlight the significant roles of both the intrinsic properties of the deuterated bond and the surrounding solvent environment. nih.gov

Table 2: Comparison of Experimental and Calculated Deuterium Isotope Effects (ΔpKa) on Acidity ΔpKa = pKa(D₂O) - pKa(H₂O). This table shows the accuracy of theoretical models in predicting the change in acidity upon moving from a light water to a heavy water solvent.

| Condition | Experimental Average ΔpKa | Calculated Average ΔpKa (B3LYP-PCM) |

| Ambient (25 °C) | 0.53 | 0.65 |

| Data from a theoretical study on sixteen organic acids. researchgate.net |

Molecular Dynamics Simulations of Deuterated Compounds and Their Interactions

Molecular dynamics (MD) simulations provide atomic-scale insights into the dynamic behavior of molecules over time. For neopentyl glycol (NPG), large-scale MD simulations have been instrumental in understanding its solid-state properties, such as its colossal barocaloric effects, which are linked to a reversible order-disorder phase transition. aip.orgresearchgate.net These simulations reveal that the transition involves significant changes in molecular orientation and hydrogen bonding networks. aip.orgacs.org The thermal conductivity of NPG has also been investigated using MD, showing anisotropy that arises from the structure of its hydrogen-bond network. acs.org

While extensive MD studies on NPG Glycol-d4 are not widely published, the principles can be inferred from simulations of other deuterated systems and the parent NPG molecule. MD simulations that incorporate nuclear quantum effects, for instance by using modified classical force fields, can effectively model the differences between H₂O and D₂O. acs.org Such simulations have shown that biomolecules like proteins and membranes are slightly more compact and have higher melting temperatures in D₂O compared to H₂O. acs.org The combination of hydrogen/deuterium exchange (HDX) experiments with MD simulations has also proven powerful for elucidating the binding modes of inhibitors to enzymes, where the deuteration patterns guide the computational docking and refinement. nih.govresearchgate.netacs.org

Predictive Modeling and Computational Molecular Design of Deuterated Organic Molecules

Advanced computational models are playing an increasingly vital role in the predictive design of deuterated molecules for specific applications. alfa-chemistry.com These tools go beyond analysis and into the realm of de novo design, allowing for the rapid virtual screening of many possible deuteration patterns to identify candidates with optimal properties before undertaking costly and time-consuming synthesis. alfa-chemistry.comeurekalert.org

A notable example is the design of deuterated organic light-emitting diode (OLED) emitters. A hybrid quantum-classical approach has been developed that combines quantum chemistry calculations, machine learning (ML), and quantum computing algorithms. eurekalert.orgarxiv.org The workflow proceeds as follows:

Quantum chemistry calculations (e.g., DFT) are performed on a small set of deuterated molecules to generate data on their quantum efficiencies. eurekalert.org

This data is used to train an ML model capable of rapidly predicting the efficiencies of a much larger set of candidate molecules. arxiv.orgresearchgate.net

The ML model is used to construct an energy function (a Hamiltonian) that can be optimized using quantum algorithms like the Variational Quantum Eigensolver (VQE) or the Quantum Approximate Optimization Algorithm (QAOA) to find the molecule with the best performance. arxiv.orgresearchgate.net

This approach has successfully identified optimal deuterated derivatives of Alq₃ that are not only highly efficient but also synthetically accessible. eurekalert.org Such predictive modeling accelerates the development cycle for new deuterated materials and is a key component of modern deuterated drug design, where it is used to predict pharmacokinetic (ADME) profiles and understand how deuteration affects molecular stability and interactions with biological targets. alfa-chemistry.com

Applications of Npg Glycol D4 in Materials Science and Polymer Research

Synthesis of Deuterated Polymers and Polyurethanes Incorporating NPG Glycol-d4

This compound serves as a crucial building block in the synthesis of deuterated polymers, particularly polyesters and polyurethanes. mdpi.com The incorporation of this deuterated monomer facilitates advanced analytical studies to elucidate polymer structures and dynamics. The synthesis of this compound itself is typically achieved through methods like catalytic exchange reactions or the reductive deuteration of appropriate precursors. vulcanchem.com

Deuterated polymers are synthesized using established polymerization techniques, such as condensation polymerization, where this compound is reacted with di-acids or di-isocyanates. researchgate.netgantrade.com The resulting polymers have a deuterium-labeled glycol segment, which is instrumental for various spectroscopic and scattering analyses. For instance, in the synthesis of deuterated polybutadienes with urethane (B1682113) linkages (d-PBUs), the introduction of deuterated components allows for detailed structural analysis by small-angle neutron scattering (SANS). jps.jp

Impact of Deuterated Monomers on Polymerization Kinetics and Thermodynamics

The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) in a monomer like this compound can have a discernible effect on polymerization kinetics and thermodynamics, a phenomenon known as the kinetic isotope effect (KIE). unam.mx The C-D bond is stronger than the C-H bond, which can lead to a slight increase in the activation energy for reactions involving the cleavage of this bond. unam.mx

While extensive quantitative data specifically for this compound polymerization is not widely published, general principles observed in other deuterated systems can be applied. For instance, studies on the polymerization of other deuterated monomers have shown that deuteration can influence the rate of polymerization. osti.govethz.ch The heavier mass of deuterium can also subtly alter the vibrational frequencies of the monomer, which may have a minor impact on the thermodynamics of the polymerization reaction. digitellinc.com

In the context of polyurethanes, the hydrogen bonding involving the urethane linkage is a critical factor in determining the polymer's properties. researchgate.net The use of deuterated diols can influence the strength and nature of these hydrogen bonds, which in turn can affect the polymerization process and the final properties of the material.

Structural and Morphological Investigations of Deuterated Polymeric Materials

The primary motivation for using this compound in polymer synthesis is to enable detailed structural and morphological studies. Deuterium's different neutron scattering length compared to protium makes it a powerful tool in techniques like Small-Angle Neutron Scattering (SANS). researchgate.net SANS allows for contrast matching, where the scattering from certain parts of a polymer chain or blend can be "hidden" or highlighted, providing unambiguous information about the polymer's conformation, domain spacing, and phase separation.

For example, in studies of polyurethane foams, deuterated components (like using D₂O as a blowing agent) have been used to investigate the structure and morphology at interfaces. researchgate.net Similarly, SANS studies on deuterated polybutadiene-polyurethane (PB-PU) elastomers have revealed how the introduction of urethane linkages leads to the formation of large domains and how the structure of these domains changes with the concentration of urethane linkages. jps.jp The use of this compound would allow for similar detailed investigations into the morphology of NPG-based polyesters and polyurethanes.

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are other techniques used to study the morphology of polymers containing deuterated segments. These methods can provide complementary information on the surface and bulk morphology of the materials. jps.jpresearchgate.net

Studies of Phase Transition Phenomena in Deuterated Polyols

Neopentyl glycol is known to be a plastic crystal, a state of matter where the molecules have long-range positional order like a crystal but can rotate with a degree of freedom similar to a liquid. digitellinc.comacs.orgnih.gov This material undergoes a solid-solid phase transition from an ordered crystalline phase to a disordered plastic crystalline phase before melting. acs.orgnih.gov Deuteration of NPG to form this compound can influence these phase transitions.

Changes in deuteration are known to impact molecular volume and mass distribution, which in turn can affect the thermodynamic properties of the phase transitions. digitellinc.com For example, studies on deuterated pentaerythritol, another polyol plastic crystal, have shown shifts in the transition and melting temperatures, as well as changes in the enthalpies of these transitions. nrel.gov

| Material | Transition Temperature (K) | Melting Temperature (K) | Transition Enthalpy (kJ/mol) | Melting Enthalpy (kJ/mol) |

| Pentaerythritol (PE) | 465 | 526 | 39.3 | 4.48 |

| Deuterated PE (63%) | 448 | 505 | - | - |

| Data adapted from Reference nrel.gov |

Proton Conduction Mechanisms in Plastic Crystalline Phases

The plastic crystalline phase of materials like neopentyl glycol exhibits interesting proton conduction properties. rsc.orgkuleuven.be In this phase, the rotational disorder of the molecules and the presence of intrinsic defects can facilitate the movement of protons. The proton conduction mechanism in the plastic crystalline phase of NPG is believed to be a hopping mechanism. rsc.orgkuleuven.be

Deuteration can have a significant impact on proton (or in this case, deuteron) conductivity. Studies on other proton-conducting plastic crystals have shown that replacing protons with deuterons can alter the conductivity due to the mass difference and its effect on zero-point energy and vibrational modes. rsc.org In the case of this compound, the hydroxyl groups (-OD) would be the primary sites for deuteron (B1233211) hopping. The conductivity is temperature-dependent and shows a significant increase at the transition to the plastic crystalline phase. rsc.orgkuleuven.be

Broadband dielectric spectroscopy is a key technique used to study the phase-dependent dielectric properties and proton conduction in these materials. rsc.orgkuleuven.be Such studies on this compound would provide valuable data on the influence of deuteration on the conduction mechanism and activation energy.

Thermal Energy Storage Applications and Performance of Deuterated Phase Change Materials

Neopentyl glycol is considered a promising phase change material (PCM) for thermal energy storage due to the large amount of energy absorbed and released during its solid-solid phase transition. digitellinc.comjiuanchemical.comresearchgate.net This property makes it suitable for applications in passive solar heating and other thermal management systems. nrel.gov

The performance of a PCM is characterized by its phase transition temperature and the latent heat of the transition. The modification of NPG through deuteration to this compound can potentially be used to tune these properties for specific applications. As observed with deuterated pentaerythritol, changes in deuteration can alter the phase transition thermodynamics. digitellinc.comnrel.gov The breaking of hydrogen bonds plays a crucial role in the energy storage process of these polyalcohols. researchgate.netresearchgate.net The substitution of hydrogen with deuterium would affect the strength of these hydrogen bonds, thereby influencing the energy storage characteristics.

Advanced Research Directions and Emerging Methodologies

Development of Novel Synthetic Strategies for NPG Glycol-d4 and Related Isotopologues

The synthesis of this compound and its related deuterated isotopologues is critical for their application in various research fields. Traditional industrial synthesis of neopentyl glycol involves a crossed aldol (B89426) condensation of isobutyraldehyde (B47883) with formaldehyde (B43269), followed by hydrogenation of the intermediate hydroxypivaldehyde. nih.gov Strategies for deuteration often adapt these methods or introduce novel reductive techniques to achieve high levels of deuterium (B1214612) incorporation.

Key synthetic approaches include:

Reductive Deuteration: A common laboratory-scale method involves the reduction of ketone or dicarboxylic acid precursors using powerful deuterating agents. For instance, 2,2-dimethylpropanedioic acid can be reduced with lithium aluminum deuteride (B1239839) (LiAlD₄) to yield this compound with high isotopic purity (>98%). vulcanchem.com

Catalytic Exchange: This strategy may involve treating neopentyl glycol with deuterium oxide (D₂O) under acidic conditions to facilitate the exchange of hydroxyl protons with deuterium. vulcanchem.com However, achieving deuteration at the carbon backbone requires more robust methods.

Single Electron Transfer (SET) Reductive Deuteration: Emerging strategies for synthesizing deuterated diol monomers, which could be applied to NPG, utilize SET conditions. researchgate.net Methods employing samarium(II) iodide with D₂O (SmI₂-D₂O) or sodium in deuterated ethanol (B145695) (Na-EtOD-d₁) have been developed for the site-selective introduction of deuterium into diol monomers. researchgate.net

Challenges in these syntheses include preventing isotopic scrambling and achieving complete deuteration, especially due to the steric hindrance around the neopentyl core. vulcanchem.com Meticulous purification and verification using techniques like mass spectrometry and ²H NMR are essential to confirm the level and position of deuterium incorporation. vulcanchem.com The development of these synthetic methods is crucial for producing deuterated NPG derivatives for specialized applications, such as modifying the thermodynamic properties of plastic crystals for thermal energy storage. digitellinc.com

Table 1: Comparison of Synthetic Strategies for this compound This table is interactive. You can sort and filter the data.

| Synthetic Strategy | Precursor | Deuterating Agent | Key Advantages | Challenges | Reference |

|---|---|---|---|---|---|

| Reductive Deuteration | 2,2-dimethylpropanedioic acid | Lithium aluminum deuteride (LiAlD₄) | High isotopic purity (>98%) | Requires strong reducing agents, potential side reactions | vulcanchem.com |

| Catalytic H/D Exchange | Neopentyl glycol | Deuterium oxide (D₂O) with acid catalyst | Simple procedure for hydroxyl deuteration | Ineffective for C-D bond formation, incomplete exchange | vulcanchem.com |

| SET Reductive Deuteration | Diol precursors with reducible functional groups | SmI₂-D₂O or Na-EtOD-d₁ | Site-selective deuteration, applicable to complex monomers | Method development for specific NPG precursors needed | researchgate.net |

Integration of this compound in Multi-Modal Analytical and Spectroscopic Platforms

The substitution of hydrogen with deuterium in this compound provides unique spectroscopic properties that are highly valuable in modern analytical chemistry. Deuterated compounds are instrumental in techniques ranging from NMR to neutron scattering. researchgate.netunam.mx

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR studies, this compound can be used as a "silent" background component, such as in the synthesis of polyesters, which eliminates interfering signals from the diol itself and allows for clearer characterization of polymer dynamics. vulcanchem.com Furthermore, solid-state deuterium (²H) NMR is a powerful tool for probing the molecular dynamics of materials. mdpi.com For instance, by incorporating deuterated linkers derived from precursors like NPG-d4 into Metal-Organic Frameworks (MOFs), researchers can directly measure the rotational dynamics of these components, which is crucial for understanding adsorption and separation mechanisms. mdpi.comresearchgate.net ²H NMR has been demonstrated as an optimal method for monitoring the kinetics of MOF formation in situ by using a single deuterated reagent. nih.gov

Vibrational Spectroscopy (Infrared and Raman): Isotopic substitution significantly alters vibrational frequencies. Studies on deuterated ethylene (B1197577) glycol, a related diol, show that IR and Raman spectroscopy can provide detailed insights into molecular conformation and intra- and intermolecular hydrogen bonding. cdnsciencepub.commdpi.com Similar studies on NPG-d4 would allow for a deeper understanding of its structural properties in different phases.

Neutron Scattering: The significant difference in neutron scattering lengths between protium (B1232500) (¹H) and deuterium (²H) makes neutron scattering an exceptionally powerful technique for studying the structure and dynamics of polymers and other soft materials. researchgate.netunam.mx By selectively deuterating components like NPG-d4 within a polymer matrix, researchers can create contrast and investigate phenomena such as polymer chain conformation and mixing behavior that are inaccessible to other methods. researchgate.net

Table 2: Role of this compound in Advanced Analytical Platforms This table is interactive. You can sort and filter the data.

| Technique | Role/Application of this compound | Information Gained | Reference |

|---|---|---|---|

| ¹H NMR Spectroscopy | Serves as a "silent" diol monomer in polymer synthesis | Unambiguous characterization of polymer structure and dynamics without overlapping signals | vulcanchem.com |

| ²H NMR Spectroscopy | Used as a deuterated linker in Metal-Organic Frameworks (MOFs) | Direct measurement of molecular motion, rotational frequencies, and kinetic data of MOF formation | mdpi.comnih.gov |

| Neutron Scattering | Provides scattering contrast in polymeric systems | Polymer chain conformation, blend morphology, and molecular dynamics | researchgate.netunam.mx |

| Vibrational Spectroscopy (IR/Raman) | Isotopic shifts reveal vibrational modes | Molecular conformation, hydrogen bond strength and geometry, phase transitions | cdnsciencepub.commdpi.com |

Future Prospects in Theoretical and Computational Deuterium Chemistry

Computational chemistry offers powerful tools to predict and understand the consequences of isotopic substitution. The study of this compound is poised to benefit from theoretical models that can elucidate the subtle but significant changes in molecular properties upon deuteration.

Future research will likely focus on:

Modeling Vibrational Spectra: Advanced computational methods, such as ab initio calculations and vibrational second-order perturbation theory, can be used to model the far-infrared spectra of NPG-d4. researchgate.net Such models, already applied to deuterated ethylene glycol, can predict low-lying vibrational energy levels and tunneling effects, which are crucial for identifying complex molecules in environments like the interstellar medium. researchgate.net

Understanding Isotope Effects on Interactions: Deuterium forms stronger hydrogen bonds compared to protium due to its heavier mass. acs.org Theoretical simulations can quantify this stabilization and its effect on the structure and properties of materials. For example, computational models can predict how deuteration influences polymer-solvent interactions or the phase transition temperatures in polymer gels. acs.org

Predicting Reaction Dynamics and Isotope Effects: Density Functional Theory (DFT) calculations can be employed to determine bond dissociation energies (BDEs) for C-H versus C-D bonds. chemrxiv.org This allows for the prediction of kinetic isotope effects (KIEs) and helps in understanding the differing efficiencies of deuteration at various molecular sites, guiding the design of more efficient synthetic pathways. chemrxiv.org

Investigating Quantum Phenomena: Theoretical studies can explore how deuteration in NPG-d4 gives rise to quantum phenomena. This includes the geometric isotope effect (GIE), where isotopic substitution alters hydrogen bond lengths, and the generation of internal chemical pressure within a crystal lattice, which can tune the physical properties of materials. rsc.org

Table 3: Theoretical and Computational Approaches for this compound Research This table is interactive. You can sort and filter the data.

| Computational Method | Area of Application | Predicted Properties/Insights | Reference |

|---|---|---|---|

| Ab initio / Vibrational Perturbation Theory | Vibrational Spectroscopy | Far-infrared spectra, vibrational energy levels, tunneling effects | researchgate.net |

| Density Functional Theory (DFT) | Reaction Mechanisms | Bond dissociation energies (BDEs), kinetic isotope effects (KIEs), reaction energy barriers | chemrxiv.org |

| Molecular Dynamics (MD) Simulations | Condensed Matter Physics | Hydrogen bonding networks, polymer-solvent interactions, phase transition behavior | acs.org |

| Solid-State Quantum Chemistry | Materials Science | Geometric isotope effects (GIE), internal chemical pressure, electronic and magnetic properties | rsc.org |

Exploration of this compound in Interdisciplinary Chemical Biology and Materials Innovation

The unique properties of this compound make it a valuable building block in fields beyond traditional chemistry, including the design of advanced materials and tools for chemical biology.

Chemical Biology: The neopentyl glycol scaffold has recently emerged as a highly effective structure for labeling compounds with radiohalogens for applications in cancer radiotheranostics. nih.gov The NpG structure provides excellent stability against in vivo dehalogenation due to steric hindrance. nih.gov By designing amino acid derivatives conjugated to NpG, researchers have created paired imaging ([¹⁸F]) and therapeutic ([²¹¹At]) agents. nih.gov The use of an NPG-d4 core could further enhance the in vivo stability of these theranostic agents through the kinetic isotope effect, which strengthens the C-D bond compared to the C-H bond. unam.mx Additionally, the stability of deuterated compounds like NPG-d4 makes them ideal for use in metabolic tracing studies, allowing for the tracking of prodrugs without the complication of isotopic dilution. vulcanchem.com

Materials Innovation:

High-Performance Polymers: The incorporation of NPG-d4 into polyesters can lead to materials with improved physical properties. The kinetic isotope effect can influence polymerization rates and the resulting polymer structure. researchgate.net For example, comparative studies have shown that polyesters synthesized with this compound can exhibit a significant increase in tensile strength compared to their non-deuterated counterparts. vulcanchem.com Deuteration is a known strategy to modify key polymer properties like crystallinity and phase separation behavior. researchgate.netacs.org

Functional Metal-Organic Frameworks (MOFs): NPG-d4 can serve as a precursor for deuterated organic linkers used in the construction of MOFs. mdpi.comarxiv.org These deuterated frameworks are invaluable for studying the internal rotational dynamics of the linkers using ²H NMR, which is critical for designing MOFs with tailored properties for gas storage, separation, and catalysis. mdpi.comresearchgate.net

Energy Storage Materials: Neopentyl glycol is a plastic crystal, a class of materials with potential applications in thermal energy storage and as an alternative to traditional refrigerants. digitellinc.com The synthesis and study of deuterated NPG derivatives aim to precisely tune the thermodynamic properties and phase-transition entropy of these materials, potentially leading to more efficient energy applications. digitellinc.com

Table 4: Interdisciplinary Applications of this compound This table is interactive. You can sort and filter the data.

| Field | Application | Advantage of Using NPG-d4 | Reference |

|---|---|---|---|

| Chemical Biology | Scaffold for radiohalogen-labeled theranostics | Potential for enhanced in vivo stability against dehalogenation due to KIE | unam.mxnih.gov |

| Chemical Biology | Metabolic tracing of prodrugs | High stability prevents isotopic dilution, allowing for accurate tracking | vulcanchem.com |

| Materials Innovation (Polymers) | Monomer for high-performance polyesters | Increased tensile strength and modification of crystallinity and thermal properties | vulcanchem.comresearchgate.net |

| Materials Innovation (MOFs) | Precursor for deuterated organic linkers | Enables the study of linker dynamics within MOFs via ²H NMR | mdpi.comresearchgate.net |

| Materials Innovation (Energy) | Component of thermal energy storage materials (plastic crystals) | Allows for tuning of thermodynamic properties and phase-transition behavior | digitellinc.com |

Q & A

Q. Methodological Answer :

- Dosing Protocol : Use a mass-adjusted dose based on the molecular weight difference between deuterated and non-deuterated NPG to ensure equivalence .

- Sample Preparation : Spike biological matrices (plasma, urine) with this compound as an internal standard before extraction. Validate recovery rates via spike-and-recovery experiments .

- Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including detailed documentation of animal models, dosing schedules, and statistical power calculations .

Advanced: How can researchers optimize this compound’s use in isotope dilution mass spectrometry (IDMS) for trace-level quantification?

Q. Methodological Answer :

- Calibration Curve Design : Prepare a dilution series with this compound and analyte in a 1:1 ratio. Use weighted least-squares regression to account for heteroscedasticity .

- Ion Suppression Tests : Evaluate matrix effects by comparing analyte response in pure solvent vs. biological extracts. Adjust chromatographic conditions (e.g., gradient elution) to minimize ion suppression .

- Uncertainty Quantification : Calculate combined standard uncertainties (e.g., pipetting error, instrument drift) using Monte Carlo simulations .

Advanced: What methodologies validate the absence of deuterium/hydrogen exchange in this compound during long-term storage?

Q. Methodological Answer :

- Stability-Indicating Assays : Store samples under accelerated conditions (40°C/75% RH) and monitor deuterium loss via LC-MS/MS over 6–12 months .

- Isotope Ratio Monitoring : Use isotope ratio mass spectrometry (IRMS) to detect subtle / exchange at equilibrium .

- Container Compatibility Testing : Compare storage in glass vs. polymer containers to assess leaching or adsorption effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.